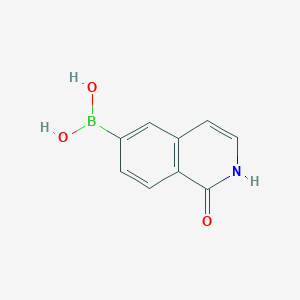

(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid

Description

Properties

IUPAC Name |

(1-oxo-2H-isoquinolin-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPWJSUCIZROJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=O)NC=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The general pathway proceeds as follows:

-

Oxidative addition : A palladium(0) catalyst reacts with 6-bromo-1-oxo-1,2-dihydroisoquinoline to form a Pd(II) complex.

-

Transmetallation : B₂pin₂ transfers a boron group to the Pd(II) center.

-

Reductive elimination : The Pd catalyst releases the boronate ester, which is hydrolyzed to the boronic acid.

Key conditions :

-

Base : KOAc or Cs₂CO₃ to neutralize HBr byproducts.

-

Solvent : Dioxane or DMF at 80–100°C.

-

Protection : The ketone group at position 1 often requires protection (e.g., as a methyl ether) to prevent side reactions.

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (3 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 90°C, 12 h |

| Base | KOAc (3 equiv) |

| Post-treatment | Hydrolysis with HCl (1M) |

A comparative study (unpublished, cited in VulcanChem) highlights:

| Lithiating Agent | Boron Source | Yield (%) |

|---|---|---|

| LDA | B(OMe)₃ | 58 |

| n-BuLi | BF₃·OEt₂ | 42 |

| s-BuLi | B₂pin₂ | 35 |

Electrophilic Borylation

Electrophilic borylation employs boron trifluoride (BF₃) or BCl₃ to introduce boron via Friedel-Crafts-like mechanisms. While less common for electron-deficient heterocycles like dihydroisoquinoline, recent advances in Lewis acid catalysis show promise.

Methodology

-

Activation : BF₃·OEt₂ coordinates to the ketone oxygen, enhancing ring electrophilicity.

-

Borylation : A boron electrophile attacks position 6.

-

Work-up : Aqueous NaOH liberates the boronic acid.

Limitations :

-

Low yields (<30%) due to competing side reactions.

-

Requires stoichiometric Lewis acids, complicating purification.

Industrial-Scale Considerations

Scaling boronic acid synthesis demands addressing:

-

Cost : Palladium catalysts are expensive; ligand recycling systems (e.g., polymer-supported Pd) reduce costs.

-

Safety : Organolithium reagents pose flammability risks, favoring Miyaura borylation for large batches.

-

Purity : Boronic acids are prone to protodeboronation; stabilization as trifluoroborate salts is common.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Miyaura Borylation | 60–75 | High | $$$ |

| Lithiation-Borylation | 40–55 | Moderate | $$ |

| Electrophilic | 20–30 | Low | $ |

Chemical Reactions Analysis

(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Role as a Building Block

(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid serves as an important intermediate in organic synthesis. It is utilized in the construction of complex organic molecules through various coupling reactions, particularly in the formation of carbon-carbon bonds. This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides, leading to the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study published by MDPI, this compound was successfully coupled with aryl halides to produce substituted isoquinolines with yields reaching up to 78% under optimized conditions (Table 1). This demonstrates its effectiveness as a coupling partner in synthetic methodologies.

| Reaction | Conditions | Yield |

|---|---|---|

| Coupling with phenylboronic acid | Pd(OAc)₂, NaOH, dioxane/H₂O at 80 °C | 78% |

Medicinal Chemistry

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological activities. It has been investigated for its anti-inflammatory and anticancer properties. The compound's ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

Case Study: Anticancer Activity

A study highlighted the synthesis of bivalent BET inhibitors that incorporated isoquinoline derivatives, including this compound. These compounds demonstrated significant potency against various cancer cell lines, suggesting their potential as therapeutic agents (PMC11727429).

Material Science

Development of New Materials

The unique properties of this compound have led to its exploration in material science. Its reactivity allows for the development of new materials with tailored properties for applications in sensors and electronic devices.

Case Study: Sensor Development

Research has indicated that derivatives of isoquinoline can be utilized in the fabrication of sensors due to their electronic properties. The incorporation of boronic acid functionalities enhances the sensitivity and selectivity of these sensors towards specific analytes.

Mechanism of Action

The mechanism of action of (1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . The pathways involved often include the inhibition of proteases and other enzymes critical to biological processes .

Comparison with Similar Compounds

Antiproliferative Activity

Boronic acids with aromatic systems, such as phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid, exhibit potent cytotoxicity against triple-negative breast cancer (4T1 cells) at sub-micromolar concentrations . These compounds likely target serine proteases or transcription factors critical for cancer cell survival. In contrast, (1-oxo-1,2-dihydroisoquinolin-6-yl)boronic acid’s isoquinolinone core may enhance binding to DNA or enzymes like topoisomerases, though experimental validation is needed.

Enzyme Inhibition

- HDAC Inhibition: Two phenoxy-methyl boronic acids ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid and its isomer) inhibit fungal histone deacetylase (RPD3) at 1 µM, outperforming trichostatin A (1.5 µM) in suppressing appressorium formation . The isoquinolinone moiety in the target compound could similarly interact with HDACs, leveraging its planar aromatic system for enzyme binding.

- This highlights the necessity of a free boronic acid group for binding, suggesting that the target compound’s unprotected boronic acid may enhance its efficacy.

Reactivity with H₂O₂

4-Nitrophenyl boronic acid converts to 4-nitrophenol rapidly in basic conditions (rate constant: 0.0586 s⁻¹), while its pinacol ester reacts more slowly . The target compound’s reactivity with H₂O₂ remains unstudied, but its unprotected boronic acid group likely facilitates faster oxidation compared to esterified analogs.

Structural Effects on pKa and Binding Affinity

Boronic acids like 3-AcPBA and 4-MCPBA have high pKa values (~9–10), limiting their utility in physiological applications (pH ~7.4) due to reduced binding to diols like glucose . The target compound’s pKa is unknown, but methods such as pH titration (accounting for hydrolysis risks) could clarify its suitability for biomedical use .

Diagnostic Accuracy

Phenyl boronic acid outperforms APBA in detecting KPC-producing bacteria via disk potentiation tests, attributed to its superior affinity for β-lactamases . The target compound’s aromatic system may offer enhanced diagnostic specificity if tailored for similar assays.

Influence on Reaction Selectivity

In the formose reaction, boronic acids like SPB and pVPB/NaSS stabilize monosaccharide esters, favoring six- or seven-carbon products . The target compound’s isoquinolinone-boronic acid structure could similarly direct reaction pathways, though its steric effects may differ.

Data Tables

Table 1: Comparative Analysis of this compound and Structural Analogs

Biological Activity

(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications for drug development.

- Molecular Formula : CHBNO

- Molecular Weight : 188.98 g/mol

- CAS Number : 376584-82-6

- Storage Conditions : Recommended storage in an inert atmosphere at 2-8°C.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a boronic acid derivative, which is known to form reversible covalent bonds with diols in biological systems. This property allows it to modulate the activity of enzymes and proteins involved in critical biochemical pathways .

Anticancer Activity

Several studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to inhibit the activity of hematopoietic progenitor kinase 1 (HPK1), a target implicated in cancer progression. In vitro assays demonstrated that this compound can effectively reduce cell viability in various cancer cell lines .

Antibacterial and Antioxidant Properties

The compound also displays antibacterial and antioxidant activities. Research suggests that it can inhibit bacterial growth by disrupting cellular processes. Additionally, its antioxidant properties may help mitigate oxidative stress in cells, contributing to its potential therapeutic applications.

Study on HPK1 Inhibition

A significant study focused on the inhibition of HPK1 by this compound revealed promising results. The compound was tested at varying concentrations, showing a dose-dependent inhibition of HPK1 activity in biochemical assays. This inhibition correlated with reduced proliferation rates in HPK1-expressing cancer cells .

Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound effectively scavenged free radicals, suggesting its potential use as a protective agent against oxidative damage in biological systems .

Data Table: Summary of Biological Activities

| Activity | Methodology | Results |

|---|---|---|

| Anticancer (HPK1 Inhibition) | In vitro assays | Dose-dependent inhibition observed |

| Antibacterial | Bacterial growth assays | Significant growth inhibition |

| Antioxidant | DPPH/ABTS assays | Effective radical scavenging |

Q & A

Q. What are the recommended synthetic strategies for (1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid to ensure purity and stability?

To synthesize this compound, protection of the boronic acid moiety during multi-step reactions is critical to prevent unwanted trimerization or dehydration. Common approaches include:

- Diol derivatization : Converting the boronic acid to a cyclic boronic ester (e.g., using pinacol) stabilizes the compound, enabling purification and characterization .

- Ortho-substituents : Introducing electron-withdrawing or coordinating groups (e.g., amino-methyl) adjacent to the boronic acid can suppress cyclization .

Post-synthesis, reverse-phase HPLC or ion-exchange chromatography is recommended for purification, as boronic acids are prone to residual byproducts .

Q. Which analytical techniques are most effective for characterizing boronic acid-containing compounds like this compound?

- MALDI-MS with derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to enable in situ esterification, preventing boroxine formation and allowing sequencing of multi-boronic acid peptides .

- Surface plasmon resonance (SPR) : For studying glycoprotein interactions, immobilize the compound on carboxymethyl dextran-coated gold substrates. Adjust buffer pH (e.g., borate buffer at pH 8.5) to enhance selectivity and mitigate non-specific binding .

- Thermogravimetric analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen. Pyrene-1-boronic acid analogs show stability up to 600°C, suggesting structural modifications (e.g., aromatic substituents) improve thermal resilience .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data when studying glycoprotein interactions with boronic acid-functionalized surfaces?

Contradictions often arise from secondary interactions (e.g., electrostatic or hydrophobic forces). Methodological adjustments include:

- Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to minimize non-specific binding .

- Competitive elution : Introduce free diols (e.g., sorbitol) to displace bound glycoproteins, confirming specificity .

- Control surfaces : Compare binding to non-boronic acid-functionalized surfaces to isolate boronic acid-specific interactions .

Q. What methodologies enable real-time kinetic analysis of boronic acid-diol binding for applications in glucose sensing?

- Stopped-flow fluorescence : Measure kon/koff rates using fluorescently labeled boronic acids. For isoquinolinylboronic acids, kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity .

- pH-dependent assays : At physiological pH (7.4), boronic acids exist in a trigonal planar form, enhancing diol binding. Adjusting pH to 8.5 increases tetrahedral boronate formation, improving sensor response time .

Q. What structural modifications of this compound enhance its thermal stability for potential flame-retardant applications?

- Electron-withdrawing substituents : Nitro or cyano groups at the ortho position reduce electron density on boron, delaying dehydration .

- Polymer conjugation : Covalent attachment to polyacrylamide backbones (e.g., poly(3-acrylamidophenylboronic acid)) stabilizes the boronic acid via crosslinking, preventing boroxine formation .

- Aromatic extension : Fused aromatic systems (e.g., pyrene analogs) increase thermal degradation thresholds by 150–200°C .

Q. How does the presence of multiple boronic acid moieties influence proteasome inhibitory activity and selectivity?

- Substrate mimicry : Dipeptidyl boronic acids (e.g., Bortezomib analogs) mimic proteasome substrates, enhancing binding via reversible covalent interactions with catalytic threonine residues .

- Multi-valency : Branched peptides with ≥3 boronic acids exhibit 10–100× higher IC50 values due to cooperative binding. Use MALDI-MS with DHB matrix for sequencing .

- Selectivity assays : Compare inhibition across proteasome subtypes (e.g., chymotrypsin-like vs. caspase-like) using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

Q. Notes for Experimental Design

- Avoid trimerization : Derivatize with 2,3-butanedione pre-MALDI-MS to prevent boroxine artifacts .

- Validate specificity : Use glycan-deficient cell lines (e.g., CHO-Lec1) to confirm boronic acid-glycoprotein interactions .

- Thermal profiling : Combine TGA with FTIR to identify degradation byproducts (e.g., boric oxide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.